4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid
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Overview
Description
4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid is a chemical compound characterized by a piperidine ring substituted with a cyclopentylsulfanyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid typically involves the functionalization of piperidine-4-carboxylic acid. One common method includes the introduction of the cyclopentylsulfanyl group via nucleophilic substitution reactions. The reaction conditions often involve the use of appropriate solvents and catalysts to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The piperidine ring can undergo substitution reactions, where the cyclopentylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid: A simpler analog without the cyclopentylsulfanyl group.
Cyclopentylsulfanyl derivatives: Compounds with similar sulfur-containing groups but different core structures.
Uniqueness: 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid is unique due to the presence of both the cyclopentylsulfanyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that may not be observed in simpler or structurally different analogs.
Properties
Molecular Formula |
C11H19NO2S |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-cyclopentylsulfanylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H19NO2S/c13-10(14)11(5-7-12-8-6-11)15-9-3-1-2-4-9/h9,12H,1-8H2,(H,13,14) |
InChI Key |
LOBQSFMHKSTQGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2(CCNCC2)C(=O)O |
Origin of Product |
United States |
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